molecular formula C9H20N2O B098075 Tetraethylammonium cyanate CAS No. 18218-04-7

Tetraethylammonium cyanate

Cat. No.: B098075
CAS No.: 18218-04-7
M. Wt: 172.27 g/mol
InChI Key: YVMHKCAQRHAEMF-UHFFFAOYSA-M
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Description

Tetraethylammonium cyanate is an organic compound with the chemical formula (C₂H₅)₄NOCN. It is a quaternary ammonium salt where the central nitrogen atom is bonded to four ethyl groups and one cyanate anion. This compound is known for its deliquescent nature, meaning it can absorb moisture from the air and dissolve in it. It is typically used in various chemical syntheses and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium cyanate can be synthesized through an ion exchange process. One common method involves reacting tetraethylammonium bromide with a cyanate source, such as sodium cyanate, in an aqueous solution. The reaction proceeds as follows:

[ (C₂H₅)₄NBr + NaOCN \rightarrow (C₂H₅)₄NOCN + NaBr ]

The reaction mixture is then filtered to remove the sodium bromide byproduct, and the this compound is isolated by evaporating the solvent.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium cyanate undergoes various chemical reactions, including:

    Substitution Reactions: The cyanate anion can participate in nucleophilic substitution reactions, where it replaces other leaving groups in organic molecules.

    Addition Reactions: It can add to carbonyl compounds to form cyanohydrins.

    Complexation Reactions: It forms complexes with metal ions, which are useful in the synthesis of cyanometallates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or tosylates are commonly used, with the reaction typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Addition to Carbonyl Compounds: The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate.

    Complexation with Metals: Metal salts like copper(II) sulfate or nickel(II) chloride are used, with the reaction conducted in aqueous or alcoholic solutions.

Major Products:

    Cyanohydrins: Formed from the addition to carbonyl compounds.

    Cyanometallates: Formed from complexation reactions with metal ions.

Scientific Research Applications

Tetraethylammonium cyanate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a cyanide source in various organic syntheses, including the preparation of cyanohydrins and cyanometallates.

    Biology: It serves as a tool in studying ion channels and membrane transport due to its ability to block potassium channels.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of neuropharmacology.

    Industry: It is used in the synthesis of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

Tetraethylammonium cyanate can be compared with other quaternary ammonium salts and cyanate compounds:

    Tetraethylammonium Chloride: Similar in structure but contains a chloride anion instead of a cyanate anion. It is less reactive in nucleophilic substitution reactions.

    Tetramethylammonium Cyanate: Contains methyl groups instead of ethyl groups, making it less lipophilic and more soluble in water.

    Tetrabutylammonium Cyanate: Contains butyl groups, making it more lipophilic and less soluble in water compared to this compound.

Uniqueness: this compound’s unique combination of ethyl groups and a cyanate anion gives it distinct reactivity and solubility properties, making it particularly useful in specific chemical syntheses and research applications.

Comparison with Similar Compounds

  • Tetraethylammonium Chloride
  • Tetramethylammonium Cyanate
  • Tetrabutylammonium Cyanate
  • Tetraethylammonium Bromide
  • Tetraethylammonium Iodide

Properties

IUPAC Name

tetraethylazanium;isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.CNO/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEVUMSCVLJVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(=[N-])=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171260
Record name Tetraethylammonium cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18218-04-7
Record name Tetraethylammonium cyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraethylammonium cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium cyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethylammonium cyanate

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